molecular formula C13H12ClNS B2980721 4-[(4-Chlorobenzyl)sulfanyl]aniline CAS No. 103977-34-0

4-[(4-Chlorobenzyl)sulfanyl]aniline

Cat. No.: B2980721
CAS No.: 103977-34-0
M. Wt: 249.76
InChI Key: QXVCMXMHZFXHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)sulfanyl]aniline is a sulfur-containing aromatic amine with the molecular formula C₁₃H₁₁ClNS and a molecular weight of 248.75 g/mol. Its structure comprises an aniline group (NH₂-substituted benzene) linked via a sulfanyl (S–) bridge to a 4-chlorobenzyl moiety. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science research, due to the reactivity of its amine and sulfur groups.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVCMXMHZFXHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)sulfanyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with aniline to yield the final product . The reaction conditions generally include:

  • Step 1: Formation of 4-chlorobenzyl isothiocyanate

      Reagents: 4-chlorobenzyl chloride, thiourea

      Conditions: Solvent (e.g., ethanol), reflux

  • Step 2: Reaction with aniline

      Reagents: 4-chlorobenzyl isothiocyanate, aniline

      Conditions: Solvent (e.g., ethanol), room temperature

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

4-[(4-Chlorobenzyl)sulfanyl]aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-[(4-Chlorobenzyl)sulfanyl]aniline, differing in substituent positions, functional groups, or halogenation patterns. These variations significantly impact their physicochemical properties and applications.

4-[(4-Chlorophenyl)sulfonyl]aniline (CAS: 7146-68-1)

  • Structure : Features a sulfonyl (SO₂) group instead of sulfanyl (S–).
  • Molecular Formula: C₁₂H₁₀ClNO₂S | MW: 267.73 g/mol.
  • Properties : Higher molecular weight and polarity due to the sulfonyl group. Boiling point: 466.4°C ; Density: 1.394 g/cm³ .

2-[(4-Methylbenzyl)sulfanyl]aniline (CAS: 136620-24-1)

  • Structure : Sulfanyl group at the ortho position of aniline; benzyl substituent is 4-methyl .
  • Molecular Formula : C₁₄H₁₅NS | MW : 229.34 g/mol.
  • Properties : Lower molecular weight and altered steric effects due to the methyl group. Discontinued commercially, but explored for pharmaceutical functionalization .

4-[(2-Chlorophenyl)sulfanyl]aniline (CAS: 4726-27-6)

  • Structure : Chlorine at the 2-position of the benzyl ring.
  • Molecular Formula : C₁₂H₁₀ClNS | MW : 235.73 g/mol.
  • Properties: Steric hindrance from the ortho-chloro substituent may reduce reactivity compared to the para-chloro analog. Limited commercial availability .

3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline

  • Structure : Chlorine at the 3-position of aniline; sulfanyl-linked 4-methylbenzyl .
  • Molecular Formula : C₁₃H₁₂ClNS | MW : 249.76 g/mol.
  • Applications: Potential in materials science due to modified electronic effects from the methyl group .

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS: 54883-32-8)

  • Structure : Incorporates a thiazole ring instead of a benzyl group.
  • Molecular Formula : C₁₅H₁₁N₂SCl | MW : 286.77 g/mol.
  • Properties : Soluble in chloroform and DMSO; used as a research chemical in drug discovery .

Physicochemical and Functional Differences

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Solubility Applications References
This compound C₁₃H₁₁ClNS 248.75 4-Cl-benzyl, sulfanyl N/A N/A Organic synthesis, drug R&D
4-[(4-Chlorophenyl)sulfonyl]aniline C₁₂H₁₀ClNO₂S 267.73 4-Cl-phenyl, sulfonyl 466.4 Organic solvents Sulfonamide intermediates
2-[(4-Methylbenzyl)sulfanyl]aniline C₁₄H₁₅NS 229.34 4-Me-benzyl, ortho-S N/A N/A Discontinued (pharma studies)
4-[2-(4-Chlorophenyl)thiazol-4-yl]aniline C₁₅H₁₁N₂SCl 286.77 Thiazole, 4-Cl-phenyl N/A Chloroform, DMSO Antiproliferative research

Key Research Findings

Electronic Effects : Sulfonyl groups (e.g., in 4-[(4-Chlorophenyl)sulfonyl]aniline) increase polarity and hydrogen-bonding capacity compared to sulfanyl analogs, influencing receptor binding in drug candidates .

Steric Influence : Ortho-substituted derivatives (e.g., 2-[(4-methylbenzyl)sulfanyl]aniline) exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance .

Biological Activity : Thiazole-containing analogs (e.g., 4-[2-(4-Chlorophenyl)thiazol-4-yl]aniline) show promise in antiproliferative studies, attributed to the thiazole ring’s electron-deficient nature .

Biological Activity

4-[(4-Chlorobenzyl)sulfanyl]aniline, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activities. This article aims to synthesize existing research findings on the compound's efficacy against different biological targets, including its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl aniline core. The synthesis typically involves a series of reactions including sulfonylation and nucleophilic substitution, which can be optimized using palladium-catalyzed processes for improved yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives have shown activity against influenza viruses, with effective concentrations (EC50) in the low micromolar range. One study highlighted that certain aniline derivatives demonstrated comparable antiviral potency to established antiviral agents such as zanamivir .

Antimicrobial Properties

Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy. A review discussed the role of halogenated anilines in combating drug-resistant bacteria, suggesting that modifications can enhance their antimicrobial action . The presence of the chlorobenzyl group in this compound may contribute to its activity against various pathogens.

Anticancer Potential

The anticancer properties of aniline derivatives have been explored extensively. Some studies suggest that compounds with sulfanyl groups can inhibit tumor growth by interfering with cellular signaling pathways. For example, it has been observed that certain aniline derivatives induce apoptosis in cancer cells through the activation of caspases .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

Study Findings Reference
Study on Influenza ActivityCompounds showed EC50 values ranging from 0.19 to 39 μM against influenza B and A viruses.
Antimicrobial Activity EvaluationHalogenated anilines demonstrated significant efficacy against drug-resistant strains.
Anticancer Mechanism InvestigationAniline derivatives induced apoptosis in cancer cell lines via caspase activation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline core or the chlorobenzyl substituent can significantly influence its potency and selectivity against various biological targets. For example, introducing different halogens or functional groups may enhance its interaction with specific enzymes or receptors involved in disease pathology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.